N-(3-bromo-4-phenoxyphenyl)methanesulfonamide N-(3-bromo-4-phenoxyphenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18606719
InChI: InChI=1S/C13H12BrNO3S/c1-19(16,17)15-10-7-8-13(12(14)9-10)18-11-5-3-2-4-6-11/h2-9,15H,1H3
SMILES:
Molecular Formula: C13H12BrNO3S
Molecular Weight: 342.21 g/mol

N-(3-bromo-4-phenoxyphenyl)methanesulfonamide

CAS No.:

Cat. No.: VC18606719

Molecular Formula: C13H12BrNO3S

Molecular Weight: 342.21 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromo-4-phenoxyphenyl)methanesulfonamide -

Specification

Molecular Formula C13H12BrNO3S
Molecular Weight 342.21 g/mol
IUPAC Name N-(3-bromo-4-phenoxyphenyl)methanesulfonamide
Standard InChI InChI=1S/C13H12BrNO3S/c1-19(16,17)15-10-7-8-13(12(14)9-10)18-11-5-3-2-4-6-11/h2-9,15H,1H3
Standard InChI Key MICKANTVFNDQQU-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Br

Introduction

Chemical Identity and Structural Features

N-(3-Bromo-4-phenoxyphenyl)methanesulfonamide belongs to the sulfonamide class, characterized by a methane sulfonyl group (-SO2_2NH2_2) attached to a phenyl ring substituted with a bromine atom at the meta position and a phenoxy group at the para position (Figure 1). Key physicochemical properties include:

PropertyValue
Molecular FormulaC13H12BrNO3S\text{C}_{13}\text{H}_{12}\text{BrNO}_{3}\text{S}
Molecular Weight342.21 g/mol
CAS RN1445994-12-6
Hazard StatementsH315, H319, H335
Storage ConditionsSealed, dry; 4–8°C

The bromine atom enhances electrophilicity, potentially improving binding to biological targets, while the phenoxy group contributes to hydrophobic interactions .

Synthesis and Structural Optimization

The synthesis of N-(3-bromo-4-phenoxyphenyl)methanesulfonamide involves sequential functionalization of a phenyl ring precursor. A representative pathway, adapted from related sulfonamide syntheses , includes:

  • Bromination and Phenoxy Introduction:

    • 4-Phenoxyaniline undergoes bromination at the meta position using brominating agents like N\text{N}-bromosuccinimide (NBS).

    • Substitution with phenoxy groups is achieved via nucleophilic aromatic substitution or Ullmann coupling .

  • Sulfonamide Formation:

    • Reaction of the brominated intermediate with methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of a base (e.g., NaH) yields the target compound .

Key Reaction:

C6H4(Br)(OPh)NH2+CH3SO2ClBaseC13H12BrNO3S+HCl\text{C}_6\text{H}_4(\text{Br})(\text{OPh})\text{NH}_2 + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{C}_{13}\text{H}_{12}\text{BrNO}_{3}\text{S} + \text{HCl}

This method parallels the synthesis of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, where sulfonyl chloride intermediates are critical .

Biological Activities and Mechanisms

Antibacterial and Anticancer Properties

N-(3-Bromo-4-phenoxyphenyl)methanesulfonamide exhibits moderate antibacterial activity against Gram-positive pathogens, likely through inhibition of dihydropteroate synthase (DHPS), a folate biosynthesis enzyme targeted by sulfonamides . In cancer research, sulfonamide derivatives demonstrate antiproliferative effects by modulating kinase activity or inducing apoptosis . While specific IC50_{50} values for this compound are unpublished, structural analogs like N-(4-phenoxyphenyl)benzenesulfonamide show IC50_{50} values of 33 nM against progesterone receptors (PR) , suggesting potential for optimization.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
N-(4-Phenoxyphenyl)benzenesulfonamide Benzene sulfonyl groupPR antagonism (IC50_{50} = 33 nM)
N-(3-Bromo-4-hydroxyphenyl)methanesulfonamideHydroxy vs. phenoxy substitutionReduced lipophilicity, altered target engagement
Nimesulide derivatives Carboxamide moietyCyclooxygenase-2 (COX-2) inhibition

The bromophenoxy moiety in N-(3-bromo-4-phenoxyphenyl)methanesulfonamide may enhance membrane permeability compared to hydroxylated analogs, though this requires experimental validation .

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